molecular formula C18H20ClNO3S B15124985 (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol

(2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol

Cat. No.: B15124985
M. Wt: 365.9 g/mol
InChI Key: YMCLVAZUQJPLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a benzyloxycarbonyl-protected amino group, a chloro substituent, and a phenylthio group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of amino or thio derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-amino-1-chloro-4-phenylthiobutan-2-ol: Lacks the benzyloxycarbonyl protection, making it more reactive.

    (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-bromo-4-phenylthiobutan-2-ol: Contains a bromo substituent instead of chloro, affecting its reactivity and applications.

Uniqueness

(2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

benzyl N-(4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCLVAZUQJPLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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